molecular formula C19H15F2N3OS B11245540 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B11245540
M. Wt: 371.4 g/mol
InChI Key: AVPXZGXNRQZVSC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-fluorobenzamide group linked via a methylene bridge to the 5-position of a 6-(4-fluorophenyl)-substituted imidazo[2,1-b][1,3]thiazole scaffold.

Properties

Molecular Formula

C19H15F2N3OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C19H15F2N3OS/c20-13-7-5-12(6-8-13)17-16(24-9-10-26-19(24)23-17)11-22-18(25)14-3-1-2-4-15(14)21/h1-8H,9-11H2,(H,22,25)

InChI Key

AVPXZGXNRQZVSC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic strategies.

Medicine

The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazothiazole Core

Compound A : 4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
  • Structure : Differs by a 4-methylphenyl group at the 6-position instead of 4-fluorophenyl.
Compound B : 4-[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]pyridine
  • Structure : Replaces the benzamide group with a pyridine ring.
  • Impact : The pyridine introduces a basic nitrogen, which may enhance solubility and hydrogen bonding .

Modifications in the Benzamide Group

Compound C : 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(trifluoromethyl)benzyl)benzamide (CCG211991)
  • Structure : Incorporates a piperidine ring and a trifluoromethylbenzyl group.
  • Impact : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving kinase inhibition potency (IC₅₀ values in nM range) .
Compound D : N-(4,6-Dimethoxypyrimidin-2-yl)-2-(4-fluorophenyl)acetamide
  • Structure : Features an acetamide linker instead of benzamide and a dimethoxypyrimidine group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C₂₀H₁₅F₂N₃OS 391.41 Not reported IR: ~1670 cm⁻¹ (C=O stretch)
Compound A C₁₉H₁₅F₂N₃OS 371.40 Not reported ¹H-NMR: δ 7.2–8.1 (Ar-H)
Compound B C₁₆H₁₁FN₂S 282.34 Not reported MS: m/z 246.3 (M+H⁺)
Compound C C₂₈H₂₄F₄N₃O₃ 530.50 Not reported ¹H-NMR: δ 7.01–8.75 (Ar-H, CH₂)

Biological Activity

2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is an organic compound characterized by a complex structure that includes a benzamide moiety and an imidazo-thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F2N3OSC_{19}H_{15}F_{2}N_{3}OS with a molecular weight of approximately 371.4 g/mol. The presence of fluorine atoms contributes to its physicochemical properties, enhancing lipophilicity and metabolic stability, which are crucial for biological activity.

Anticancer Properties

Research indicates that compounds with imidazo-thiazole structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The imidazo-thiazole core interacts with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of tumor growth.
  • Case Studies : In vitro studies have shown that similar compounds demonstrate antiproliferative effects against several cancer cell lines. For example, derivatives of imidazo-thiazoles have been reported to exhibit IC50 values in the nanomolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Mechanistic Insights : The mode of action may involve interference with bacterial DNA synthesis or inhibition of metabolic pathways essential for bacterial survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-{[6-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamideSimilar imidazo-thiazole coreAnticancer activity
N-{[6-(4-chlorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamideChlorine instead of fluorineAntimicrobial properties
5-Methyl-N-{[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamideMethyl group additionEnhanced solubility

This table illustrates how variations in substituents can influence the biological activity of compounds within the same structural family.

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